Levobunolol hydrochloride

Vue d'ensemble

Description

Levobuonolol chlorhydrate est un antagoniste non sélectif des récepteurs bêta-adrénergiques principalement utilisé dans le traitement des affections oculaires telles que le glaucome chronique à angle ouvert et l'hypertension oculaire. En réduisant la pression intraoculaire, il contribue à prévenir les dommages au nerf optique et la perte de vision .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Levobuonolol chlorhydrate est synthétisé par une série de réactions chimiques. Le processus implique généralement la réaction de la 5-hydroxy-1-tétralone avec la S-1-tert-butyl-époxymethylamine en présence d'un agent alcalin et d'un solvant. Cela conduit à la formation de la S-5-(3’-tert-butylamino-2’-hydroxy)-propoxy-3,4-dihydro-1(2H)tétralone, qui est ensuite acidifiée pour produire le Levobuonolol chlorhydrate .

Méthodes de production industrielle : La production industrielle du Levobuonolol chlorhydrate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le composé est généralement stocké dans des récipients bien fermés pour éviter la contamination et la dégradation .

Analyse Des Réactions Chimiques

Types de réactions : Le Levobuonolol chlorhydrate subit diverses réactions chimiques, notamment des réactions de substitution. La structure du composé lui permet de participer à des réactions avec différents réactifs, conduisant à la formation de divers produits .

Réactifs et conditions communs : Les réactifs courants utilisés dans la synthèse et les réactions du Levobuonolol chlorhydrate comprennent les agents alcalins, les solvants et les acides. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour garantir des rendements et une pureté optimaux .

Principaux produits formés : Les principaux produits formés à partir des réactions du Levobuonolol chlorhydrate comprennent son sel chlorhydrate et d'autres dérivés qui conservent les propriétés antagonistes des récepteurs bêta-adrénergiques .

Applications de la recherche scientifique

Le Levobuonolol chlorhydrate a une large gamme d'applications de recherche scientifique :

Chimie : En chimie, le Levobuonolol chlorhydrate est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs bêta-adrénergiques. Il sert de modèle pour comprendre les interactions et les mécanismes de composés similaires .

Biologie : En recherche biologique, le Levobuonolol chlorhydrate est utilisé pour étudier les effets des bêtabloquants sur les processus cellulaires. Il aide les chercheurs à comprendre comment ces composés influencent les voies de signalisation cellulaire et les réponses physiologiques .

Médecine : Médicalement, le Levobuonolol chlorhydrate est largement utilisé dans le traitement du glaucome et de l'hypertension oculaire. Son efficacité dans la réduction de la pression intraoculaire en fait un outil précieux en ophtalmologie .

Industrie : Dans l'industrie pharmaceutique, le Levobuonolol chlorhydrate est utilisé dans la formulation de collyres et d'autres solutions ophtalmiques. Sa stabilité et son efficacité en font un choix privilégié pour le traitement des affections oculaires .

Mécanisme d'action

Le Levobuonolol chlorhydrate exerce ses effets en bloquant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-1 et bêta-2. Cette action réduit la production d'humeur aqueuse dans l'œil, ce qui abaisse la pression intraoculaire. Le mécanisme du composé implique l'inhibition des augmentations stimulées par la catécholamine endogène des concentrations d'adénosine monophosphate cyclique (AMP) dans les processus ciliaires .

Applications De Recherche Scientifique

Levobunolol Hydrochloride has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a reference compound in the study of beta-adrenergic antagonists. It serves as a model for understanding the interactions and mechanisms of similar compounds .

Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps researchers understand how these compounds influence cell signaling pathways and physiological responses .

Medicine: Medically, this compound is extensively used in the treatment of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure makes it a valuable tool in ophthalmology .

Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and other ophthalmic solutions. Its stability and effectiveness make it a preferred choice for treating eye conditions .

Mécanisme D'action

Levobunolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound’s mechanism involves the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Timolol

- Bétaxolol

- Métipranolol

- Carteolol

Comparaison : Le Levobuonolol chlorhydrate est unique parmi les antagonistes des récepteurs bêta-adrénergiques en raison de sa nature non sélective, ce qui signifie qu'il bloque à la fois les récepteurs bêta-1 et bêta-2. Ce large spectre d'activité le rend particulièrement efficace pour réduire la pression intraoculaire. Comparé à d'autres composés similaires comme le Timolol et le Bétaxolol, le Levobuonolol chlorhydrate a une durée d'action plus longue et un effet plus prononcé sur l'abaissement de la pression intraoculaire .

Activité Biologique

Levobunolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma. This compound is notable for its equipotency at both beta-1 and beta-2 adrenergic receptors, making it effective in reducing IOP while potentially influencing systemic cardiovascular responses.

The precise mechanism by which levobunolol lowers IOP is not fully elucidated. However, it is believed to involve the inhibition of aqueous humor production through the blockade of catecholamine-induced increases in cyclic adenosine monophosphate (cAMP) levels within the ciliary processes of the eye . This action leads to a significant reduction in IOP, typically achieving a decrease of approximately 25-40% from baseline levels in patients with elevated IOP .

Pharmacokinetics and Metabolism

Levobunolol exhibits rapid systemic absorption following topical application. Studies indicate that a substantial portion of the drug is excreted renally, with around 85% of administered radioactivity recovered in urine within two days . The metabolism of levobunolol varies across species, with significant biotransformation occurring primarily through hydroxylation and conjugation processes. In humans, urinary excretion largely consists of unchanged levobunolol and its primary metabolite, dihydrolevobunol .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Concentration | 24 hours post-administration |

| Half-Life | 5-8 hours (humans) |

| Primary Route of Excretion | Urine |

Case Studies and Clinical Trials

- Efficacy in Ocular Hypertension : A three-month double-masked study involving 42 patients demonstrated that both 0.5% and 1% concentrations of levobunolol significantly reduced IOP compared to vehicle controls, with average reductions around 9.0 mm Hg .

- Long-Term Control : In an ongoing study comparing levobunolol with timolol in patients with chronic open-angle glaucoma, both drugs showed similar efficacy in lowering IOP over a period of 15 months, with mean IOP decreases ranging from 6.8 to 7.6 mm Hg . Notably, neither medication resulted in significant ocular side effects.

- Prophylactic Use : A controlled study evaluated the prophylactic effect of topical levobunolol on IOP elevations following neodymium: YAG laser capsulotomy. The results indicated that none of the patients treated with levobunolol experienced significant increases in IOP post-procedure, contrasting sharply with the vehicle group where significant elevations were noted .

Table 2: Summary of Clinical Findings

| Study Type | Concentration | Average IOP Reduction | Duration |

|---|---|---|---|

| Efficacy Study | 0.5% & 1% | ~9.0 mm Hg | 3 months |

| Long-Term Control | 0.5% & 1% | 6.8 - 7.6 mm Hg | 15 months |

| Prophylactic Effect | 0.5% | No significant increase | Post-capsulotomy |

Safety Profile

Levobunolol has been associated with systemic effects due to its non-selective beta-blocking properties. Common adverse effects include reductions in heart rate and blood pressure, which may pose risks for patients with pre-existing cardiovascular conditions . The drug's use is cautioned against in patients with asthma or other bronchospastic diseases due to potential bronchoconstriction .

Propriétés

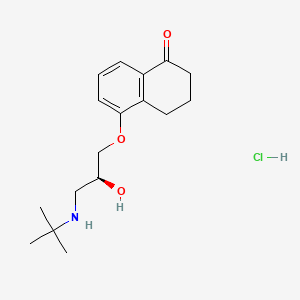

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020777 | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-14-7 | |

| Record name | Levobunolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.